molecular formula C20H27N5O6 B2768783 2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(methylcarbamoyl)acetamide oxalate CAS No. 1351641-62-7

2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(methylcarbamoyl)acetamide oxalate

Cat. No.: B2768783
CAS No.: 1351641-62-7
M. Wt: 433.465
InChI Key: GJRJKNFEXQBXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(methylcarbamoyl)acetamide oxalate is the oxalate salt form of a potent and selective small-molecule inhibitor targeting the gamma isoform of Phosphoinositide 3-kinase (PI3Kγ). The PI3Kγ pathway is a critical signaling node primarily expressed in cells of the hematopoietic lineage, where it regulates crucial functions such as myeloid cell migration, activation, and immune suppression within the tumor microenvironment . Consequently, this compound is a valuable pharmacological tool for investigating the role of PI3Kγ in oncology, particularly in modulating tumor-associated macrophages (TAMs) to overcome immunosuppression and enhance the efficacy of immune checkpoint inhibitors. Beyond oncology, its research applications extend to inflammatory and autoimmune diseases, as PI3Kγ signaling is implicated in neutrophil migration and mast cell degranulation. By selectively inhibiting PI3Kγ, this molecule helps researchers dissect the complex interplay between immune cell activation and cancer progression, providing a strategic approach for developing novel immunotherapeutic regimens. The oxalate salt form is typically developed to improve the compound's physicochemical properties, such as solubility and stability, for in vivo research applications. Supplier data confirms its use as a selective PI3Kγ inhibitor in biochemical and cellular assays.

Properties

IUPAC Name

2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]-N-(methylcarbamoyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2.C2H2O4/c1-13-20-15-5-3-4-6-16(15)23(13)11-14-7-9-22(10-8-14)12-17(24)21-18(25)19-2;3-1(4)2(5)6/h3-6,14H,7-12H2,1-2H3,(H2,19,21,24,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRJKNFEXQBXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC(=O)NC(=O)NC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(methylcarbamoyl)acetamide oxalate is a novel derivative of benzimidazole, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings and case studies.

  • Molecular Formula : C26H32N4O5
  • Molecular Weight : 480.565 g/mol
  • IUPAC Name : 2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]-N-(methylcarbamoyl)acetamide; oxalic acid

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives in cancer therapy. A series of novel 1H-benzimidazole compounds were synthesized and evaluated for their anticancer properties. Specifically, compounds similar to the one showed significant inhibition against various human cancer cell lines, with some derivatives achieving a 50% growth inhibition (GI50) at concentrations as low as 0.16 to 3.6 μM .

Mechanism of Action :
The anticancer activity is primarily attributed to the inhibition of human topoisomerase I (Hu Topo I), a critical enzyme involved in DNA replication and repair. The compound demonstrated a comparable IC50 value to known inhibitors like camptothecin, indicating its potential as an effective anticancer agent .

CompoundGI50 (μM)Target EnzymeMechanism
11a0.16Hu Topo IDNA Intercalation
12a3.6Hu Topo IDNA Intercalation
12b0.5Hu Topo IDNA Intercalation

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains and fungi, making them promising candidates for developing new antibiotics. The structure of the compound contributes to its ability to penetrate microbial cell walls effectively.

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, benzimidazole derivatives have been studied for their anti-inflammatory properties. Compounds within this class have shown the ability to inhibit pro-inflammatory cytokines and enzymes, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies

  • Study on Anticancer Efficacy :
    A study conducted by the National Cancer Institute evaluated a range of benzimidazole derivatives against a panel of 60 human cancer cell lines. The results indicated that specific compounds exhibited significant cytotoxicity, leading to cell cycle arrest at the G2/M phase, which is indicative of DNA damage response mechanisms being activated .
  • Antimicrobial Evaluation :
    Another study assessed the antimicrobial potency of various benzimidazole derivatives, including the compound , against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings demonstrated effective inhibition at low concentrations, supporting further exploration into their use as therapeutic agents in infectious diseases.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for research in therapeutic contexts:

  • Inhibition of Kinesin Spindle Protein (KSP) :
    • KSP is crucial for mitosis, and its inhibition can result in cell cycle arrest and apoptosis in cancer cells. Similar compounds have demonstrated this mechanism, indicating potential for anticancer therapies .
  • Antioxidant Activity :
    • The benzimidazole structure is associated with antioxidant properties, which may help in reducing oxidative stress within cells.
  • Neuroprotective Effects :
    • Derivatives of benzimidazole compounds have shown promise in protecting neuronal cells from damage, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

  • Antitumor Activity :
    • A study highlighted the cytotoxic effects of benzimidazole derivatives against various cancer cell lines, demonstrating significant apoptosis induction through KSP inhibition.
  • Neuroprotective Studies :
    • In vitro studies indicated that these derivatives could protect neuronal cells from oxidative damage, supporting their therapeutic potential for neurodegenerative conditions.
  • Kidney Health Considerations :
    • The interaction of oxalate with calcium in renal environments has been documented, which is essential for understanding potential side effects related to kidney health when using this compound.
ActivityEffectReference
KSP InhibitionInduces apoptosis in cancer cells
Antioxidant PropertiesReduces oxidative stress
NeuroprotectionProtects neuronal cells from damage

Applications in Research

The compound's unique structure and biological properties make it suitable for various research applications:

  • Oncology Research : Investigating its role as a KSP inhibitor could lead to new cancer therapies.
  • Neurological Studies : Exploring its neuroprotective effects may provide insights into treatments for neurodegenerative diseases.
  • Oxidative Stress Research : Evaluating its antioxidant capabilities can contribute to understanding cellular stress responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Benzoimidazole-Piperidine-Acetamide Motifs

The compound shares core features with several inhibitors and cytotoxic agents:

Compound Name Key Structural Differences Biological Target/Activity Reference
VU0155056 (N-(2-{4-[2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl]piperidin-1-yl}ethyl)-2-naphthamide) Replaces methylcarbamoyl with naphthamide; lacks oxalate salt Phospholipase D (PLD) inhibition
Halopemide (N-[2-[4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]-ethyl]-4-fluoro-benzamide) Fluorobenzamide tail; chloro-substituted benzimidazole PLD and dopamine receptor antagonism
Compound 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) Triazole-thiazole linker; bromophenyl substitution Anticancer (A549 cell line, IC₅₀ = 8.2 µM)
10VP91 (2-(1-Cyclohexyl-1H-benzo[d]imidazole-2-yl)-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl)acetamide) Cyclohexyl-benzimidazole; pinene-derived acetamide Unspecified CNS activity

Key Observations :

  • Linker Diversity : Unlike triazole-thiazole-linked analogs (e.g., 9c), the target compound uses a direct piperidine-benzimidazole connection, which may favor binding to compact enzymatic pockets .
  • Salt Forms : The oxalate salt (vs. free bases in most analogs) likely enhances aqueous solubility, critical for oral bioavailability .
Enzyme Inhibition Profiles

Compared to PLD inhibitors like VU0155056 and halopemide, the target compound lacks the 2-oxo-1H-benzimidazol-1-yl group critical for PLD binding .

Cytotoxic Activity

Benzimidazole derivatives with acetamide tails (e.g., 1a-4d in ) exhibit cytotoxicity against A549 lung cancer cells (IC₅₀ = 3.5–12.8 µM). The target compound’s methylcarbamoyl group may mimic the thiazole-substituted acetamides in these analogs, though its oxalate salt could alter cellular uptake kinetics .

Q & A

Q. What are the key steps for synthesizing this compound, and how is purity confirmed?

Synthesis typically involves multi-step reactions:

  • Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carboxylic acids or nitriles under acidic conditions .
  • Introduction of the piperidine-methyl group via nucleophilic substitution or reductive amination .
  • Final coupling of the acetamide-oxalate moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Purity confirmation :
  • Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) monitors reaction progress and quantifies impurities (<2%) .
  • Spectroscopy : NMR (¹H/¹³C) confirms structural integrity (e.g., imidazole proton at δ 7.8–8.2 ppm; piperidine CH₂ at δ 2.5–3.0 ppm) .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., benzimidazole aromatic protons, piperidine methylene groups) and carbon types (e.g., carbonyl carbons at ~170 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide; N-H bend at ~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

Q. What are the common chemical reactions involving this compound?

  • Oxidation : Hydrogen peroxide or KMnO₄ oxidizes the benzimidazole methyl group to carboxylic acid derivatives .
  • Reduction : NaBH₄ or LiAlH₄ reduces amide carbonyls to amines under controlled conditions .
  • Substitution : Nucleophilic attack at the piperidine nitrogen (e.g., alkylation with iodomethane) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of derivatives?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates in coupling reactions .
  • Catalyst screening : Pd/C or CuI accelerates cross-coupling reactions for aryl substitutions .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., oxalate salt formation) .
  • Computational modeling : Density Functional Theory (DFT) predicts transition states to guide reagent selection (e.g., Gibbs free energy of activation <20 kcal/mol) .

Q. How do structural modifications influence bioactivity?

  • Piperidine substitution : Bulky groups at the piperidine nitrogen reduce receptor binding affinity (e.g., IC₅₀ increases from 50 nM to >1 µM with tert-butyl substitution) .
  • Benzimidazole methylation : 2-Methyl groups enhance metabolic stability (t₁/₂ increases from 2h to 8h in liver microsomes) .
  • Oxalate counterion : Improves aqueous solubility (from 0.1 mg/mL to 5 mg/mL) without altering target engagement .

Q. How can computational tools predict reactivity or binding mechanisms?

  • Molecular docking : AutoDock Vina models interactions with biological targets (e.g., benzimidazole π-π stacking with kinase active sites) .
  • Reaction pathway simulation : Software like Gaussian calculates activation energies for oxidation/reduction steps .
  • ADMET prediction : SwissADME forecasts pharmacokinetic properties (e.g., logP <3 ensures blood-brain barrier penetration) .

Q. How to resolve contradictory bioactivity data across studies?

  • Replicate assays : Use standardized protocols (e.g., CellTiter-Glo® for cytotoxicity; ±10% variability acceptable) .
  • Control variables : Match cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times .
  • Advanced analytics : LC-MS/MS quantifies intracellular compound levels to correlate concentration with effect .

Methodological Considerations

Q. What strategies mitigate impurities during synthesis?

  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .
  • Crystallization : Ethanol/water recrystallization yields high-purity oxalate salts (>99%) .
  • In-line monitoring : ReactIR tracks reaction intermediates in real time to optimize quenching points .

Q. How to validate target engagement in biological systems?

  • Biochemical assays : Fluorescence polarization (FP) measures displacement of labeled ligands (e.g., Kd <100 nM confirms binding) .
  • Cellular thermal shift assays (CETSA) : Quantifies target protein stabilization upon compound binding .
  • CRISPR knockouts : Loss of activity in target-deficient cells confirms specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.